molecular formula C5H5ClN2 B103851 2-Amino-6-chloropyridine CAS No. 45644-21-1

2-Amino-6-chloropyridine

Cat. No.: B103851
CAS No.: 45644-21-1
M. Wt: 128.56 g/mol
InChI Key: OBYJTLDIQBWBHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHF-3381 involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with acetamide under specific conditions to form 2-[(2,3-dihydro-1H-inden-2-yl)amino]acetamide monohydrochloride . The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of CHF-3381 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

CHF-3381 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neuropharmacology

2-Amino-6-chloropyridine is recognized for its potential in treating neurological disorders. It is involved in the synthesis of compounds that exhibit cholinergic and neuroprotective properties, particularly relevant for conditions like Alzheimer's disease. Research indicates that derivatives of this compound can act as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic neurotransmission in the brain .

Case Study: Cholinesterase Inhibition

  • A study demonstrated that certain derivatives of this compound showed selective inhibition of acetylcholinesterase (AChE), with an IC50 value of 3.5 µM, indicating a promising therapeutic potential against Alzheimer's disease .

1.2 Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound derivatives. For example, compounds derived from this base structure have been evaluated for their effectiveness against Mycobacterium tuberculosis, showcasing significant growth inhibition .

Case Study: Antimycobacterial Agents

  • A series of N-(pyrazin-2-yl)benzamides were synthesized from this compound and tested for their antimycobacterial activity, revealing promising results against various strains of tuberculosis .

The synthesis of this compound often involves nucleophilic substitution reactions, allowing for the introduction of various functional groups that enhance its biological activity. Crystal structure analysis has revealed intricate hydrogen bonding patterns that contribute to the stability and functionality of its derivatives .

Case Study: Crystal Structure Analysis

  • A detailed study on the crystal structure of 2-amino-6-chloropyridinium salts showed complex interactions such as N—H⋯O and C—H⋯Cl hydrogen bonds, which are essential for understanding the compound's behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CHF-3381 is unique in its dual action as both a N-methyl-D-aspartate receptor antagonist and a monoamine oxidase inhibitor. This dual mechanism allows it to target multiple pathways involved in neuropathic pain and epilepsy, potentially offering more comprehensive therapeutic benefits compared to compounds with a single mode of action .

Biological Activity

2-Amino-6-chloropyridine is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, synthesis, and the implications of its derivatives in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with an amino group at position 2 and a chlorine atom at position 6. Its molecular formula is C5H5ClN2C_5H_5ClN_2 with a molecular weight of approximately 144.56 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Synthesis of Derivatives

Research has shown that this compound serves as a precursor for various derivatives, which exhibit enhanced biological activities. For instance, derivatives synthesized from this compound have been evaluated for their antimicrobial properties.

Table 1: Synthesis of 6-Chloro-Pyridin-2-Yl-Amines

CompoundSynthesis MethodKey Biological Activity
3aReaction with aldehydesModerate antibacterial
3fReaction with thiophenolsPotent antibacterial
3hReaction with aromatic aminesPotent antifungal

These derivatives were synthesized through various methods, including the reaction with different aldehydes and amines, resulting in compounds that showed good to moderate antimicrobial activity against several pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives has been extensively studied. In vitro studies have demonstrated that certain derivatives possess significant antibacterial and antifungal activities.

  • Antibacterial Activity : Compounds derived from this compound exhibited varying degrees of antibacterial activity against:
    • Bacillus subtilis
    • Staphylococcus aureus
    • Xanthomonas campestris
    • Escherichia coli

Among these, compounds such as 3a, 3f, and 3h showed particularly potent activity against the tested strains .

  • Antifungal Activity : The derivatives also showed antifungal properties against pathogens like Fusarium oxysporum, indicating their potential use in treating fungal infections .

Anticancer Properties

In addition to antimicrobial effects, some studies have highlighted the anticancer potential of compounds related to this compound. For example, the introduction of chlorine into certain derivatives has been linked to enhanced cytotoxicity against cancer cell lines.

Table 2: Anticancer Activity of Selected Derivatives

CompoundCancer Cell LineEC50 (μM)Mechanism of Action
5oGlioblastoma (GBM6)15Induces apoptosis via kinase inhibition
Breast (MDA-MB-231)-Cell cycle arrest
Lung (A549)-Enhanced cytotoxicity in combination therapies

The compound labeled as 5o demonstrated significant anticancer activity in glioblastoma cells and was effective in combination with small molecule inhibitors targeting cancer signaling pathways . This suggests that modifications to the base structure can lead to compounds with dual antimicrobial and anticancer activities.

Case Studies

Several case studies have illustrated the practical applications of these compounds:

  • Case Study on Antimicrobial Efficacy : A study involving the synthesis of various derivatives from this compound revealed that specific modifications led to enhanced antibacterial activity against multi-drug resistant strains .
  • Case Study on Anticancer Applications : Research focusing on the derivative 5o highlighted its potential as a lead compound for developing new cancer therapies, particularly for glioblastoma, showcasing its ability to synergize with existing treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-6-chloropyridine, and what are their limitations?

The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, this compound can react with 4-nitrobenzenesulfonyl chloride in pyridine to form sulfonamide derivatives. However, challenges include incomplete substitution (e.g., failure to replace chlorine with fluorine under standard conditions) and the need for rigorous purification . Yields vary depending on reaction conditions, such as temperature and catalyst selection, with some methods requiring chromatographic separation to isolate the product .

Q. How is the purity of this compound validated in experimental settings?

Purity is typically assessed using high-performance liquid chromatography (HPLC) to detect unreacted starting materials or by-products. Melting point determination (reported range: 69–73°C) and nuclear magnetic resonance (NMR) spectroscopy are also critical for structural confirmation. For instance, discrepancies in melting points between batches may indicate impurities, necessitating recrystallization .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the positions of the amino and chlorine substituents on the pyridine ring.
  • FT-IR : To identify N–H (stretching ~3300 cm⁻¹) and C–Cl (stretching ~600 cm⁻¹) functional groups.
  • Mass spectrometry : To verify molecular weight (128.55 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallization of this compound?

The amino group participates in N–H···N and N–H···Cl hydrogen bonds, forming supramolecular networks. Graph set analysis (e.g., using Etter’s formalism) reveals motifs like R₂²(8) rings, which stabilize the crystal lattice. SHELX software is widely used for refining hydrogen-bond geometries from X-ray diffraction data, though challenges persist in resolving disordered structures .

Q. What methodological challenges arise during halogen substitution in this compound?

Attempts to replace chlorine with fluorine via nucleophilic substitution (e.g., using KF/2,2,2-Cryptand at 180°C) often fail due to poor leaving-group activation or steric hindrance. Alternative strategies, such as transition-metal-catalyzed fluorination or radical-mediated pathways, are under investigation .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies may stem from variations in solvent polarity, catalyst loading, or reaction time. For example, Ritter et al. (1995) reported lower yields in aqueous media compared to anhydrous conditions. Systematic replication studies using controlled variables (e.g., temperature gradients, inert atmospheres) are recommended to validate protocols .

Q. What computational tools are effective in predicting the reactivity of this compound in heterocyclic synthesis?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA is used to simulate reaction pathways, though experimental validation remains critical due to solvent effects .

Q. Methodological Notes

  • Crystallography : SHELXL is preferred for refining small-molecule structures, but twinned data may require SHELXPRO for macromolecular interfaces .
  • Synthetic Optimization : Design of Experiments (DoE) frameworks can systematically optimize reaction parameters (e.g., time, temperature) to maximize yield .

Properties

IUPAC Name

6-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYJTLDIQBWBHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196575
Record name Pyridine, 2-amino-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45644-21-1
Record name 6-Chloro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45644-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-amino-6-chloro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-amino-6-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-chloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
2-Amino-6-chloropyridine
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
2-Amino-6-chloropyridine
4-Methoxy-6-methylquinazoline
2-Amino-6-chloropyridine
4-Methoxy-6-methylquinazoline
2-Amino-6-chloropyridine
4-Methoxy-6-methylquinazoline
2-Amino-6-chloropyridine
4-Methoxy-6-methylquinazoline
2-Amino-6-chloropyridine

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